AM281

Catalog No.
S518263
CAS No.
202463-68-1
M.F
C21H19Cl2IN4O2
M. Wt
557.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM281

CAS Number

202463-68-1

Product Name

AM281

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide

Molecular Formula

C21H19Cl2IN4O2

Molecular Weight

557.2 g/mol

InChI

InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29)

InChI Key

AJFFBPZYXRNAIC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AM 281, AM-281, AM281 cpd, N-(morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorphenyl)-4-methyl-1H-pyrazole-3-carboxamide

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

The exact mass of the compound 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide is 555.993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM281 (CAS: 202463-68-1) is a highly potent, selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist belonging to the diarylpyrazole class. Structurally, it is distinguished by a morpholine ring and an iodine substitution at the C5-phenyl position, differentiating it from first-generation analogs like SR141716A (Rimonabant) [1]. In procurement and assay design, AM281 is primarily selected as a low-lipophilicity alternative to reduce non-specific tissue binding, and as the definitive non-radioactive reference standard for [123I]AM281 SPECT imaging applications[2]. Its well-characterized pharmacokinetic profile and robust inverse agonist properties make it a critical baseline material for neuropharmacology, radiotracer development, and receptor conformation studies [1].

Substituting AM281 with closely related in-class analogs, such as SR141716A or AM251, often compromises neuroimaging precision and radiotracer development workflows [1]. First-generation diarylpyrazoles like SR141716A possess high lipophilicity, which drives excessive non-specific binding in lipid-rich brain tissue, thereby obscuring specific receptor localization and reducing the signal-to-noise ratio in vivo[2]. Furthermore, SR141716A lacks the iodine substitution required for straightforward[123I] or [124I] radiolabeling. Attempting to use chlorine-based analogs as proxies for SPECT tracer development fails because they cannot undergo the specific radioiodination chemistry required, making the exact AM281 scaffold indispensable for competitive displacement assays and cold-standard validation [3].

Reduction of Non-Specific Binding via Lower Lipophilicity

A primary procurement driver for AM281 is its significantly lower lipophilicity compared to SR141716A, achieved by substituting a piperidine ring with a morpholine ring. Quantitative profiling demonstrates that AM281 has a lipophilicity value of 3.7, compared to 4.8 for SR141716A [1]. This reduction directly decreases non-specific partitioning into brain lipids during in vivo imaging, enhancing the specific-to-nonspecific binding ratio[2].

Evidence DimensionLipophilicity (LogP analog)
Target Compound Data3.7 (AM281)
Comparator Or Baseline4.8 (SR141716A)
Quantified Difference1.1 unit reduction in lipophilicity
ConditionsIn vivo brain tissue partitioning models

Procuring a lower-lipophilicity antagonist is critical for researchers conducting neuroimaging or behavioral assays to minimize background noise and off-target lipid accumulation.

High-Yield Precursor Suitability for Radioiodination

AM281 serves as the direct structural precursor and cold standard for [123I]AM281. Advanced solid-phase synthesis (SPS) methods utilizing ipso-iododegermylation allow for rapid, high-yield generation of the AM281 scaffold. Using optimized NaI/NCS in a TFA/AcOH solvent system, AM281 is synthesized in 85% yield within 30 minutes, whereas standard I2/AcOH conditions yield only 15% after 16 hours [1].

Evidence DimensionCleavage and iodination yield
Target Compound Data85% yield in 30 min (NaI/NCS in TFA/AcOH)
Comparator Or Baseline15% yield in 16 h (Standard I2/AcOH)
Quantified Difference5.6-fold increase in yield and 32-fold reduction in reaction time
Conditionsipso-iododegermylation of resin-bound precursors

For radiochemistry labs, this processability data confirms that the AM281 scaffold can be rapidly and efficiently synthesized or labeled before short-lived radioisotopes decay.

Receptor Selectivity Profile (CB1 vs. CB2)

AM281 maintains potent nanomolar affinity for the CB1 receptor while virtually eliminating CB2 interaction. In competitive binding assays, AM281 demonstrates a Ki of 12 nM for CB1 receptors (rat forebrain) and a Ki of 4,200 nM for CB2 receptors (mouse spleen)[1]. This establishes a robust 350-fold selectivity ratio, ensuring that observed physiological effects are not confounded by peripheral immune system CB2 activation [2].

Evidence DimensionInhibitory constant (Ki)
Target Compound Data12 nM (CB1)
Comparator Or Baseline4,200 nM (CB2)
Quantified Difference350-fold selectivity for CB1 over CB2
ConditionsRat forebrain membranes (CB1) vs. mouse spleen membranes (CB2)

High selectivity is essential for buyers conducting central nervous system studies to rule out off-target effects from peripherally expressed cannabinoid receptors.

SPECT Radioligand Development and Cold-Standard Validation

Because of its exact structural match to [123I]AM281 and its compatibility with rapid solid-phase iodination workflows, AM281 is the mandatory cold reference standard for validating single-photon emission computed tomography (SPECT) imaging protocols targeting brain CB1 receptors [1].

In Vivo Neuropharmacology and Behavioral Assays

AM281 is the preferred inverse agonist for in vivo mapping of CB1-mediated cognitive and locomotor effects. Its lower lipophilicity (LogP 3.7) compared to SR141716A significantly reduces non-specific accumulation in lipid-rich brain tissue, yielding cleaner signal-to-noise ratios in behavioral models[2].

Receptor Conformation and Inverse Agonism Studies

Due to its high 350-fold selectivity for CB1 over CB2 and its strong inverse agonist properties, AM281 is utilized in structural biology and G-protein coupling assays to reliably stabilize the inactive conformation of the CB1 receptor and reverse ligand-independent basal activity[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

555.99298 Da

Monoisotopic Mass

555.99298 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SBP4A4DYH2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

AM281

Dates

Last modified: 08-15-2023
1: Sidibeh CO, Pereira MJ, Lau Börjesson J, Kamble PG, Skrtic S, Katsogiannos P, Sundbom M, Svensson MK, Eriksson JW. Role of cannabinoid receptor 1 in human adipose tissue for lipolysis regulation and insulin resistance. Endocrine. 2016 Nov 17. [Epub ahead of print] PubMed PMID: 27858284.
2: Martins DF, Siteneski A, Ludtke DD, Dal-Secco D, Santos AR. High-Intensity Swimming Exercise Decreases Glutamate-Induced Nociception by Activation of G-Protein-Coupled Receptors Inhibiting Phosphorylated Protein Kinase A. Mol Neurobiol. 2016 Sep 13. [Epub ahead of print] PubMed PMID: 27624384.
3: Pava MJ, Makriyannis A, Lovinger DM. Endocannabinoid Signaling Regulates Sleep Stability. PLoS One. 2016 Mar 31;11(3):e0152473. doi: 10.1371/journal.pone.0152473. PubMed PMID: 27031992; PubMed Central PMCID: PMC4816426.
4: Wang L, Yang L, Tian L, Mai P, Jia S, Yang L, Li L. Cannabinoid Receptor 1 Mediates Homing of Bone Marrow-Derived Mesenchymal Stem Cells Triggered by Chronic Liver Injury. J Cell Physiol. 2017 Jan;232(1):110-21. doi: 10.1002/jcp.25395. PubMed PMID: 27028843.
5: Bialuk I, Winnicka MM. Facilitatory effect of AM281 on recognition memory in rats. Pharmacol Rep. 2016 Apr;68(2):301-9. doi: 10.1016/j.pharep.2015.09.008. PubMed PMID: 26922532.
6: Botanas CJ, de la Peña JB, Dela Pena IJ, Tampus R, Kim HJ, Yoon SS, Seo JW, Jeong EJ, Cheong JH. Evaluation of the abuse potential of AM281, a new synthetic cannabinoid CB1 receptor antagonist. Eur J Pharmacol. 2015 Nov 5;766:135-41. doi: 10.1016/j.ejphar.2015.10.004. PubMed PMID: 26450088.
7: Toguri JT, Moxsom R, Szczesniak AM, Zhou J, Kelly ME, Lehmann C. Cannabinoid 2 receptor activation reduces leukocyte adhesion and improves capillary perfusion in the iridial microvasculature during systemic inflammation. Clin Hemorheol Microcirc. 2015;61(2):237-49. doi: 10.3233/CH-151996. PubMed PMID: 26410875.
8: Juszczak K, Maciukiewicz P. The role of the peripheral cannabinoid system in the pathogenesis of detrusor overactivity evoked by increased intravesical osmolarity in rats. Can J Physiol Pharmacol. 2015 Aug;93(8):721-6. doi: 10.1139/cjpp-2015-0091. PubMed PMID: 26243021.
9: Jiang SK, Zhang M, Tian ZL, Wang M, Zhao R, Wang LL, Li SS, Liu M, Li JY, Zhang MZ, Guan DW. The monoacylglycerol lipase inhibitor JZL184 decreases inflammatory response in skeletal muscle contusion in rats. Eur J Pharmacol. 2015 Aug 15;761:1-10. doi: 10.1016/j.ejphar.2015.04.018. PubMed PMID: 25912803.
10: Gomez O, Sanchez-Rodriguez MA, Ortega-Gutierrez S, Vazquez-Villa H, Guaza C, Molina-Holgado F, Molina-Holgado E. A Basal Tone of 2-Arachidonoylglycerol Contributes to Early Oligodendrocyte Progenitor Proliferation by Activating Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mammalian Target of Rapamycin (MTOR) Pathways. J Neuroimmune Pharmacol. 2015 Jun;10(2):309-17. doi: 10.1007/s11481-015-9609-x. PubMed PMID: 25900077.
11: Lin TY, Lu CW, Wu CC, Huang SK, Wang SJ. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals. Int J Mol Sci. 2015 Mar 11;16(3):5555-71. doi: 10.3390/ijms16035555. PubMed PMID: 25768340; PubMed Central PMCID: PMC4394492.
12: Beckley JT, Randall PK, Smith RJ, Hughes BA, Kalivas PW, Woodward JJ. Phenotype-dependent inhibition of glutamatergic transmission on nucleus accumbens medium spiny neurons by the abused inhalant toluene. Addict Biol. 2016 May;21(3):530-46. doi: 10.1111/adb.12235. PubMed PMID: 25752326; PubMed Central PMCID: PMC4561223.
13: Wang TC, Wang J, Xu X, Ma JL, Wang XF. Tonic modulation of nociceptive behavior and allodynia by cannabinoid receptors in formalin test in rats. Chin J Physiol. 2015 Feb 28;58(1):72-8. doi: 10.4077/CJP.2015.BAD307. PubMed PMID: 25687494.
14: Lisboa SF, Gomes FV, Silva AL, Uliana DL, Camargo LH, Guimarães FS, Cunha FQ, Joca SR, Resstel LB. Increased Contextual Fear Conditioning in iNOS Knockout Mice: Additional Evidence for the Involvement of Nitric Oxide in Stress-Related Disorders and Contribution of the Endocannabinoid System. Int J Neuropsychopharmacol. 2015 Jan 24;18(8). pii: pyv005. doi: 10.1093/ijnp/pyv005. PubMed PMID: 25618404; PubMed Central PMCID: PMC4571624.
15: Ladarre D, Roland AB, Biedzinski S, Ricobaraza A, Lenkei Z. Polarized cellular patterns of endocannabinoid production and detection shape cannabinoid signaling in neurons. Front Cell Neurosci. 2015 Jan 6;8:426. doi: 10.3389/fncel.2014.00426. PubMed PMID: 25610369; PubMed Central PMCID: PMC4285097.
16: García-Morales V, Montero F, Moreno-López B. Cannabinoid agonists rearrange synaptic vesicles at excitatory synapses and depress motoneuron activity in vivo. Neuropharmacology. 2015 May;92:69-79. doi: 10.1016/j.neuropharm.2014.12.036. PubMed PMID: 25595101.
17: Mai P, Tian L, Yang L, Wang L, Yang L, Li L. Cannabinoid receptor 1 but not 2 mediates macrophage phagocytosis by G(α)i/o /RhoA/ROCK signaling pathway. J Cell Physiol. 2015 Jul;230(7):1640-50. doi: 10.1002/jcp.24911. PubMed PMID: 25545473.
18: Uhelski ML, Khasabova IA, Simone DA. Inhibition of anandamide hydrolysis attenuates nociceptor sensitization in a murine model of chemotherapy-induced peripheral neuropathy. J Neurophysiol. 2015 Mar 1;113(5):1501-10. doi: 10.1152/jn.00692.2014. PubMed PMID: 25505113; PubMed Central PMCID: PMC4346731.
19: Berger ND, Gadotti VM, Petrov RR, Chapman K, Diaz P, Zamponi GW. NMP-7 inhibits chronic inflammatory and neuropathic pain via block of Cav3.2 T-type calcium channels and activation of CB2 receptors. Mol Pain. 2014 Dec 6;10:77. doi: 10.1186/1744-8069-10-77. PubMed PMID: 25481027; PubMed Central PMCID: PMC4271433.
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